molecular formula C13H19ClN2O4S2 B4625858 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No. B4625858
M. Wt: 366.9 g/mol
InChI Key: JHPOGJLUPGMVGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds involves nucleophilic substitution reactions and polyaddition strategies. A notable method involves the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts, leading to hyperbranched polymers with significant solubility in various solvents (Yan & Gao, 2000). Another approach details the synthesis of piperazine derivatives through reactions involving aryl sulphonyl chloride, showcasing methods to achieve specific sulfonamide functionalization (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated using X-ray crystallography, revealing that piperazine rings can adopt a chair conformation with a distorted tetrahedral geometry around sulfur atoms. This provides insights into the structural framework and stereochemistry of such molecules (Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including nucleophilic substitution and addition reactions, which are crucial for functionalization and the synthesis of derivatives with specific properties. These reactions are fundamental in modifying the chemical structure to achieve desired physical and chemical properties (Yan & Gao, 2000).

Physical Properties Analysis

The physical properties, such as solubility in water and organic solvents like N,N-dimethylformamide, chloroform, and N-methyl-2-pyrrolidone, are critical for the application of piperazine-based compounds in various domains. These properties are influenced by the molecular structure and functional groups present in the compound (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are determined by the functional groups and overall molecular architecture. Studies on derivatives of piperazine show that modifications like sulfonation and alkylation can significantly impact their chemical behavior, offering pathways to tailor properties for specific applications (Naveen et al., 2007).

Scientific Research Applications

Arylpiperazine Derivatives and Pharmacological Activities

Arylpiperazine derivatives, including structures similar to 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine, have been extensively studied for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolic transformations, including N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. The pharmacological actions of these arylpiperazine derivatives are influenced by their metabolic profiles and tissue distribution, particularly in the brain, which is a critical site for their intended therapeutic effects (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine and its analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analyses of piperazine-based compounds reveal their potential as core building blocks for developing new anti-TB molecules, offering insights into designing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Patent Applications

The therapeutic patent landscape for piperazine derivatives has been expanding, with these compounds found in drugs targeting various diseases. Piperazine is a versatile scaffold in medicinal chemistry, contributing to the development of medications with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resulting molecules, highlighting the importance of this core structure in drug discovery and development (Rathi et al., 2016).

properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S2/c1-10-9-13(11(2)8-12(10)14)22(19,20)16-6-4-15(5-7-16)21(3,17)18/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPOGJLUPGMVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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